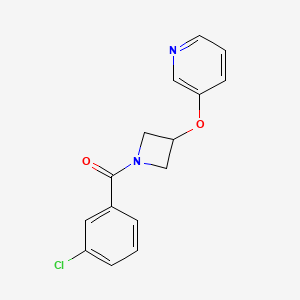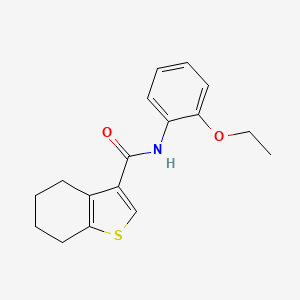![molecular formula C18H15N7O2S B2368627 N-(4-(5-(Dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazol-2-carboxamid CAS No. 1396798-11-0](/img/structure/B2368627.png)
N-(4-(5-(Dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazol-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H15N7O2S and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
Thiazole wurden umfassend auf ihr antioxidatives Potenzial untersucht. Das Vorhandensein des Thiazolrings in dieser Verbindung deutet darauf hin, dass sie als Antioxidans wirken und Zellen vor oxidativem Stress und Schäden durch freie Radikale schützen kann .
Analgetische und entzündungshemmende Wirkungen
Thiazolderivate haben sich als vielversprechend für die Anwendung als Analgetika und entzündungshemmende Mittel erwiesen. Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, machen ihre strukturellen Merkmale sie zu einem Kandidaten für weitere Untersuchungen in der Schmerzbehandlung und Entzündungsbekämpfung .
Antibakterielle Aktivität
Thiazole weisen antimikrobielle Eigenschaften auf, und diese Verbindung könnte möglicherweise das Bakterienwachstum hemmen. Weitere Forschung ist erforderlich, um ihre Wirksamkeit gegen bestimmte Krankheitserreger zu untersuchen .
Antifungalwirkung
Angesichts des Thiazol-Grundgerüsts könnte diese Verbindung auch eine antifungale Aktivität besitzen. Die Untersuchung ihrer Wirkung gegen Pilzinfektionen könnte wertvolle Erkenntnisse liefern .
Neuroprotektive Eigenschaften
Thiazole wurden mit Neuroprotektion in Verbindung gebracht. Obwohl direkte Beweise für diese Verbindung spärlich sind, deutet ihre Struktur auf mögliche neuroprotektive Wirkungen hin. Forscher könnten ihre Auswirkungen auf die neuronale Gesundheit und neurodegenerative Erkrankungen untersuchen .
Antitumor- und zytotoxische Aktivität
Thiazolderivate haben Antitumor- und zytotoxische Wirkungen gezeigt. Obwohl spezifische Studien zu dieser Verbindung fehlen, rechtfertigt ihr Potenzial in der Krebstherapie weitere Untersuchungen .
Eigenschaften
IUPAC Name |
N-[4-[5-(dimethylcarbamoyl)tetrazol-2-yl]phenyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2S/c1-24(2)18(27)15-21-23-25(22-15)12-9-7-11(8-10-12)19-16(26)17-20-13-5-3-4-6-14(13)28-17/h3-10H,1-2H3,(H,19,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQIUDNYVCAWCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-amino-1-(2-(2-chlorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2368546.png)
![(E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B2368547.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2368548.png)


![methyl 6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368551.png)


![1-ethyl-5-[(2-ethylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2368560.png)
![Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2368561.png)

![2-(2-(4-fluorophenoxy)ethyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2368563.png)
![7-(furan-2-yl)-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2368567.png)
![1-[3-(1H-pyrrol-1-yl)phenyl]ethanone](/img/structure/B2368568.png)
